8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylamino)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)5-12-10-13-7-8(14-10)15(3)11(18)16(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPDFJOOMFBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine. One common method involves the reaction of theobromine with isobutylamine in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the isobutylamine replaces a hydrogen atom on the xanthine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the xanthine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine compounds with various functional groups.
Scientific Research Applications
8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its ability to inhibit phosphodiesterase enzymes. This inhibition leads to increased levels of cAMP, which plays a crucial role in various cellular processes. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture studies to modulate cAMP levels and study signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an additive in certain cosmetic formulations.
Mechanism of Action
The primary mechanism of action of 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. This mechanism is crucial in regulating processes such as cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 8
The pharmacological profile of purine-diones is highly sensitive to substituents at position 8. Key analogues include:
Methylation Patterns on the Purine Core
The positions of methyl groups (1,3 vs. 3,7) significantly impact receptor affinity:
- 1,3-Dimethyl derivatives (e.g., target compound): Higher affinity for D2 receptors (Ki = 85 nM) and 5-HT6 receptors compared to 3,7-dimethyl analogues (Ki(D2) = 1 nM for 3,7-dimethyl) .
- 3,7-Dimethyl derivatives : Reduced D2 binding but comparable 5-HT7 receptor affinity, suggesting core methylation influences target specificity .
Pharmacological and Biochemical Comparisons
Receptor Binding Profiles
- Dopamine D2 Receptor: The target compound’s 1,3-dimethyl core and isobutylamino group confer stronger D2 binding (Ki ~ 85 nM) than alkoxy-substituted derivatives (e.g., 8-alkoxy analogues with Ki > 100 nM) .
- Serotonin 5-HT6/5-HT7 Receptors: Isobutylamino substitution retains moderate 5-HT6 affinity, while 8-aryloxy derivatives (e.g., 3j, 3m) lose 5-HT1A activity but retain analgesia .
Biological Activity
8-(Isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as isobutylmethylxanthine , is a synthetic compound belonging to the xanthine family. It is structurally similar to caffeine and theobromine and is primarily recognized for its biological activity as a phosphodiesterase inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various physiological processes.
The primary mechanism of action for isobutylmethylxanthine involves the inhibition of phosphodiesterase enzymes. By preventing the breakdown of cAMP, the compound facilitates its accumulation within cells. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, altering cellular functions such as:
- Cell proliferation
- Differentiation
- Apoptosis
These processes are vital in numerous biological contexts, including immune responses and metabolic regulation.
Inhibition of Phosphodiesterase
Research indicates that isobutylmethylxanthine effectively inhibits phosphodiesterase types 1 and 4 (PDE1 and PDE4), which are involved in the hydrolysis of cAMP. This inhibition has been linked to various therapeutic applications:
- Asthma and COPD : By increasing cAMP levels, it promotes bronchodilation and reduces inflammation.
- Cardiovascular Diseases : Enhanced cAMP signaling can lead to improved cardiac function and vasodilation.
Case Studies
Several studies have highlighted the biological effects of isobutylmethylxanthine:
- Asthma Models : In vitro studies using human bronchial epithelial cells demonstrated that treatment with isobutylmethylxanthine increased cAMP levels significantly, leading to reduced inflammatory cytokine production.
- Cardiac Function : Animal studies showed that administration of isobutylmethylxanthine improved cardiac output in models of heart failure by enhancing myocardial contractility through cAMP-mediated pathways.
- Cancer Research : Preliminary studies indicate that elevated cAMP levels may inhibit tumor growth in certain cancers by promoting apoptosis and inhibiting cell proliferation.
Summary of Biological Activities
| Biological Activity | Effect | References |
|---|---|---|
| Asthma Treatment | Bronchodilation and reduced inflammation | |
| Cardiovascular Health | Improved cardiac output | |
| Cancer Cell Proliferation | Inhibition of tumor growth |
Research Applications
The compound's ability to modulate cAMP levels has made it a valuable tool in various research fields:
- Cell Biology : Used in studies to understand signal transduction pathways.
- Pharmacology : Investigated for potential therapeutic effects across multiple diseases.
- Analytical Chemistry : Employed as a standard in assays measuring phosphodiesterase activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6-dione derivatives?
- Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine scaffolds. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) are reacted with isobutylamine under controlled conditions. Subsequent functionalization at the 7-position can introduce pharmacophores like thio or hydrazine groups via alkylation or coupling reactions . Key steps include purification via column chromatography and structural confirmation via spectral analysis.
Q. Which spectroscopic methods are critical for confirming the structure of synthesized derivatives?
- Methodological Answer:
- FTIR: Identifies functional groups (e.g., -C=O at ~1650–1700 cm⁻¹, -N-H stretching at ~3340 cm⁻¹) .
- Mass Spectrometry: Provides molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns to confirm substituents .
- NMR: Resolves methyl groups (1,3-dimethyl) and confirms substitution patterns at positions 7 and 8 .
Q. What key physicochemical properties should researchers prioritize in experimental design?
- Methodological Answer:
- Hydrogen Bonding: Assess donor/acceptor counts (e.g., 1 donor, 4 acceptors) to predict solubility and membrane permeability .
- LogP (XlogP): Evaluate hydrophobicity to optimize bioavailability.
- Topological Polar Surface Area (TPSA): Values >75 Ų (e.g., 78.7 Ų) may indicate limited blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational tools like Chemicalize.org enhance the prediction of drug-like properties?
- Methodological Answer: Platforms such as Chemicalize.org (based on ChemAxon) calculate parameters like LogP, TPSA, and molecular weight to assess compliance with Lipinski’s Rule of Five. Virtual screening can prioritize derivatives with optimal bioavailability and binding affinity. For example, substituents at the 7- and 8-positions can be modeled to balance hydrophobicity and hydrogen bonding .
Q. How should researchers address discrepancies in spectral data during structural characterization?
- Methodological Answer:
- Cross-Validation: Compare FTIR, NMR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing -C=O from -C=N stretches) .
- Reference Databases: Use NIST Chemistry WebBook to match spectral peaks (e.g., aliphatic -C-H stretches at ~2850–2960 cm⁻¹) .
- Crystallography: For unresolved stereochemistry, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize substituent groups for target biological activity in purine-dione derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- 8-Position: Isobutylamino groups enhance lipophilicity, while bulky substituents (e.g., aryl halides) may improve receptor binding .
- 7-Position: Hydroxypropyl or dihydroxypropyl groups increase solubility and metabolic stability .
- In Silico Docking: Screen substituent libraries against target proteins (e.g., adenosine receptors) to prioritize synthesis .
Q. How can theoretical frameworks guide experimental design in SAR studies?
- Methodological Answer: Link hypotheses to established biochemical theories (e.g., adenosine receptor antagonism for xanthine derivatives). For example:
- Theoretical Basis: Theophylline analogs inhibit phosphodiesterase (PDE) or block adenosine receptors. Design experiments to measure cAMP levels or receptor binding affinity .
- Contradiction Analysis: If observed activity contradicts predictions (e.g., unexpected PDE4 selectivity), revise computational models to account for steric effects or solvation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
